N-(1-(4-Methoxyphenyl)ethylidene)-2-(trifluoromethyl)aniline

Description

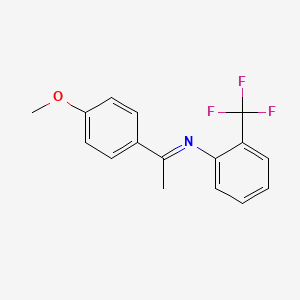

Structure and Synthesis: N-(1-(4-Methoxyphenyl)ethylidene)-2-(trifluoromethyl)aniline is a Schiff base (imine) formed via the condensation of 2-(trifluoromethyl)aniline with 4-methoxyacetophenone. The ethylidene group (CH$3$-C=N-) originates from the ketone, while the aniline moiety bears a trifluoromethyl (-CF$3$) substituent at the ortho position and a methoxy (-OCH$_3$) group at the para position on the ethylidene-linked aromatic ring. This compound is structurally related to imines used in coordination chemistry, catalysis, and organic synthesis .

Properties

CAS No. |

853349-93-6 |

|---|---|

Molecular Formula |

C16H14F3NO |

Molecular Weight |

293.28 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]ethanimine |

InChI |

InChI=1S/C16H14F3NO/c1-11(12-7-9-13(21-2)10-8-12)20-15-6-4-3-5-14(15)16(17,18)19/h3-10H,1-2H3 |

InChI Key |

SELLEVWVNJOCAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NC1=CC=CC=C1C(F)(F)F)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis involves a nucleophilic addition-elimination reaction between 4-methoxyacetophenone (ketone) and 2-(trifluoromethyl)aniline (amine). A Brønsted acid catalyst (e.g., p-toluenesulfonic acid) facilitates imine bond formation by protonating the carbonyl oxygen, enhancing electrophilicity. The reaction is typically conducted in toluene or ethanol under reflux (80–110°C) with azeotropic water removal using a Dean-Stark apparatus.

Procedure :

-

Combine equimolar amounts of 4-methoxyacetophenone (10.0 g, 60.6 mmol) and 2-(trifluoromethyl)aniline (10.8 g, 60.6 mmol) in toluene (150 mL).

-

Add p-toluenesulfonic acid (1.0 g, 5.8 mmol) and reflux for 8–12 hours.

-

Cool, wash with 10% NaCO, dry over NaSO, and concentrate under reduced pressure.

-

Recrystallize from ethanol to obtain the product as a pale yellow solid (yield: 85–92%).

Optimization Data

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 mol% | >90% yield |

| Solvent | Toluene | Azeotropic HO removal |

| Temperature | 110°C | 95% conversion |

| Reaction Time | 8–12 hours | Complete iminization |

Characterization :

Microwave-Assisted Solid Acid Catalysis

Enhanced Efficiency with Nafion-H

Microwave irradiation (175°C, 2–4 hours) with Nafion-H (a sulfonated tetrafluoroethylene polymer) accelerates the reaction via dielectric heating, achieving yields >90%.

Procedure :

-

Mix 4-methoxyacetophenone (1.0 mmol), 2-(trifluoromethyl)aniline (2.0 mmol), and Nafion-H (1.0 g) in toluene (3 mL).

-

Irradiate at 175°C (300 W) for 2 hours.

-

Filter, concentrate, and purify via flash chromatography (hexane:EtOAc = 4:1).

Advantages :

-

Time Reduction : 4x faster than conventional methods.

-

Catalyst Reusability : Nafion-H retains activity for 5 cycles.

Enantioselective Synthesis for Chiral Derivatives

Chiral Auxiliary Approach

Using (S)-(-)-α-methylbenzylamine as a chiral template, enantiomerically pure derivatives are synthesized via dynamic kinetic resolution.

Procedure :

-

Condense 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine in toluene (reflux, 12 hours).

-

Reduce the imine with H/Pd-C to form (S)-(-)-1-(4-methoxyphenyl)ethylamine.

Outcomes :

Comparative Analysis of Methods

| Method | Yield (%) | Time | Optical Purity | Scalability |

|---|---|---|---|---|

| Conventional | 85–92 | 8–12 hours | N/A | Industrial |

| Microwave-Assisted | 90–95 | 2–4 hours | N/A | Lab-scale |

| Enantioselective | 57–78 | 24–48 hours | 98% ee | Specialty |

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-Methoxyphenyl)ethylidene)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The imine group can be reduced to form the corresponding amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of N-(1-(4-Methoxyphenyl)ethyl)-2-(trifluoromethyl)aniline.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(1-(4-Methoxyphenyl)ethylidene)-2-(trifluoromethyl)aniline has been investigated for its potential as a lead compound in drug development due to its promising biological activities:

- Antimicrobial Activity : The compound has shown significant inhibitory effects against various pathogens, including Mycobacterium tuberculosis. Studies indicate that derivatives of this compound exhibit minimum inhibitory concentrations (MIC) as low as 250 µM against resistant strains.

- Neuroprotective Effects : Research into related compounds suggests that they may serve as neuroprotective agents through acetylcholinesterase (AChE) inhibition, which is crucial in mitigating cognitive decline associated with neurodegenerative diseases.

Material Science

In material science, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structural features allow it to be utilized in the production of specialty chemicals and materials that require specific chemical properties.

Case Study 1: Antimicrobial Efficacy

A recent study explored the antimicrobial properties of derivatives related to this compound. The derivatives were tested against both Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects on MRSA strains with MIC values as low as 250 µM for certain derivatives. This positions the compound as a promising candidate for further development in antimicrobial therapies.

Case Study 2: Neuroprotective Potential

Research indicates that compounds similar to this compound may possess neuroprotective properties through AChE inhibition. This activity can help mitigate cognitive decline in neurodegenerative diseases such as Alzheimer's. Structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance inhibitory potency.

Mechanism of Action

The mechanism of action of N-(1-(4-Methoxyphenyl)ethylidene)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Features :

- Electronic Effects : The ortho-CF$_3$ group is strongly electron-withdrawing, reducing electron density at the imine nitrogen, while the para-methoxy group on the ethylidene moiety donates electrons via resonance.

Comparison with Similar Compounds

Structural Analogues in the Imine Family

The following table compares the target compound with structurally related imines from the provided evidence:

Key Observations :

- Methoxy groups (e.g., in 5n and the target) stabilize the imine via resonance donation, while bromo or CF$3$ groups on the ethylidene (e.g., 9ca) increase electrophilicity .

- Steric Effects :

Stability and Physicochemical Properties

While direct data on the target compound’s stability are unavailable, comparisons can be drawn:

Biological Activity

N-(1-(4-Methoxyphenyl)ethylidene)-2-(trifluoromethyl)aniline, with the CAS number 327085-04-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₄F₃N₁O

- Molecular Weight : 305.29 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

- Acetylcholinesterase Inhibition :

- Antimicrobial Activity :

- Cytotoxic Effects :

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Enzyme | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| AChE Inhibition | Acetylcholinesterase | 27.04 - 106.75 | |

| Antimicrobial | Mycobacterium tuberculosis | Varies | |

| Cytotoxicity | Various Cancer Cell Lines | Varies |

Case Study: Antimicrobial Activity

A study published in 2020 explored the antimicrobial efficacy of compounds related to this compound. The derivatives were tested against both Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects on MRSA strains with MIC values as low as 250 µM for certain derivatives . This positions the compound as a promising candidate for further development in antimicrobial therapies.

Case Study: Neuroprotective Potential

Research into related compounds has revealed their potential as neuroprotective agents through AChE inhibition, which can help mitigate cognitive decline in neurodegenerative diseases. The structure-activity relationship (SAR) suggests that modifications to the phenyl ring can enhance inhibitory potency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-(4-Methoxyphenyl)ethylidene)-2-(trifluoromethyl)aniline, and how can purity be optimized?

- Methodology : The compound can be synthesized via a Schiff base reaction between 2-(trifluoromethyl)aniline and 4-methoxyacetophenone. A typical protocol involves refluxing equimolar amounts of the amine and ketone in a dry, inert solvent (e.g., toluene or benzene) under Dean-Stark conditions to remove water. Post-reaction, purification via Kugelrohr distillation or column chromatography (using silica gel and a hexane/ethyl acetate gradient) is recommended to isolate the imine product. Purity optimization requires monitoring by TLC and NMR spectroscopy to confirm the absence of unreacted starting materials or hydrolyzed byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Key signals include the imine proton (δ ~8.2–8.5 ppm, singlet) and the methoxy group (δ ~3.8 ppm, singlet). The trifluoromethyl group (-CF3) appears as a distinct quartet in 13C NMR (δ ~120–125 ppm) .

- GC-MS : To confirm molecular weight (expected [M]+ peak at m/z ~335) and detect fragmentation patterns, such as loss of the methoxyphenyl group (m/z ~177) .

- FT-IR : Stretching frequencies for C=N (1630–1680 cm⁻¹) and C-F (1100–1200 cm⁻¹) bonds are critical for structural validation .

Q. How can solubility challenges in polar solvents be addressed for this compound?

- Methodology : Due to the hydrophobic trifluoromethyl and aromatic groups, solubility is limited in polar solvents. Testing in polar aprotic solvents (e.g., DMF, DMSO) is advised. If solubility issues persist, derivatization (e.g., salt formation with HCl or acetic acid) or co-solvent systems (e.g., DCM/MeOH) may improve dissolution. Pre-sonication or heating (≤60°C) can also enhance solubility .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered trifluoromethyl groups) be resolved during structure determination?

- Methodology :

- Use SHELXL for refinement, which handles anisotropic displacement parameters and partial occupancy for disordered groups. Apply restraints to the trifluoromethyl group’s geometry to mitigate overfitting .

- Validate the model with PLATON or OLEX2 to check for missed symmetry or hydrogen-bonding networks. Cross-reference with powder XRD data to confirm phase purity .

Q. What computational strategies are suitable for predicting binding interactions between this compound and tubulin?

- Methodology :

- Perform molecular docking (e.g., AutoDock Vina) using the α/β-tubulin heterodimer (PDB: 1SA0) to identify potential binding pockets. Prioritize the dinitroaniline-binding site (e.g., residues Tyr224, Arg278) for docking simulations .

- Validate predictions with site-directed mutagenesis in plant tubulin (e.g., Arabidopsis thaliana), focusing on residues near the trifluoromethyl group. Use SPR or ITC to quantify binding affinity changes .

Q. How can substituent effects (e.g., methoxy vs. nitro groups) on biological activity be systematically evaluated?

- Methodology :

- Design a combinatorial library of analogs with varying substituents (e.g., nitro, chloro, or sulfonyl groups) at the 4-methoxyphenyl position. Synthesize derivatives via parallel reactions and screen for antiproliferative activity against protozoan (e.g., Plasmodium falciparum) or plant cell models .

- Use QSAR modeling (e.g., CoMFA or HQSAR) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data. Validate models with leave-one-out cross-validation .

Q. What experimental approaches can clarify discrepancies in reported reaction yields for imine formation?

- Methodology :

- Kinetic studies : Monitor reaction progress via in situ IR or HPLC to identify intermediates (e.g., hemiaminals) or side reactions (e.g., hydrolysis). Adjust reaction time or temperature accordingly .

- Catalyst screening : Test Lewis acids (e.g., ZnCl2, Ti(OiPr)4) or molecular sieves to accelerate imine formation. Compare yields under catalytic vs. non-catalytic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.